molecular formula C5H9NOS2 B1218479 Morpholine-4-carbodithioic acid CAS No. 3581-30-4

Morpholine-4-carbodithioic acid

Cat. No.: B1218479
CAS No.: 3581-30-4
M. Wt: 163.3 g/mol
InChI Key: NRMQMTQTYONMFY-UHFFFAOYSA-N
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Description

Morpholine-4-carbodithioic acid is an organic compound with the molecular formula C5H9NOS2 It is a derivative of morpholine, featuring a carbodithioic acid functional group

Mechanism of Action

Mode of Action

It’s known that morpholine derivatives can interact with various enzymes and proteins . The specific interactions of Morpholine-4-carbodithioic acid with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Morpholine derivatives have been shown to be involved in various biochemical processes . The specific pathways affected by this compound and their downstream effects need further investigation.

Pharmacokinetics

A study on a morpholine-thiophene hybrid thiosemicarbazone derivative suggested druglikeness behavior with zero violation . This suggests that this compound might have favorable pharmacokinetic properties, but more research is needed to confirm this.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, thermal stability studies of some morpholine derivatives have been conducted . .

Biochemical Analysis

Biochemical Properties

Morpholine-4-carbodithioic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with morpholine monooxygenase, an enzyme that catalyzes the biotransformation of this compound to 2-(2-aminoethoxy)acetic acid . This interaction is crucial for the degradation pathway of this compound, which involves the conversion of the compound into less toxic metabolites.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit certain enzymes in the ergosterol biosynthetic pathway, which hampers cell multiplication and ultimately leads to cell death . This property makes it a potential candidate for antifungal and anticancer applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound forms stable complexes with enzymes, leading to their inhibition. For example, this compound inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . This inhibition can result in altered metabolic pathways and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and antifungal activity. At high doses, this compound can cause toxic or adverse effects, including cellular damage and organ toxicity . It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. One of the primary pathways is its degradation by morpholine monooxygenase, which converts the compound into 2-(2-aminoethoxy)acetic acid . This pathway involves several intermediate steps, including the formation of 2-hydroxymorpholine and 2-(2-aminoethoxy)acetaldehyde. The degradation products are further metabolized into less toxic compounds, which are eventually excreted from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via organic anion transporting polypeptides (OATPs) and clathrin-mediated endocytosis . Once inside the cells, this compound can accumulate in specific cellular compartments, such as lysosomes and mitochondria, where it exerts its biochemical effects.

Subcellular Localization

This compound exhibits distinct subcellular localization, which affects its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, this compound can localize to the endoplasmic reticulum and mitochondria, where it interacts with enzymes and other biomolecules . This subcellular localization is crucial for understanding the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Morpholine-4-carbodithioic acid can be synthesized through the reaction of morpholine with carbon disulfide in the presence of a base. The reaction typically proceeds as follows: [ \text{Morpholine} + \text{Carbon Disulfide} + \text{Base} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where morpholine and carbon disulfide are reacted under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbodithioic acid group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Morpholine-4-carbodithioic acid has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pesticides, fungicides, and rubber chemicals.

Comparison with Similar Compounds

  • Morpholine-4-carbodithioate
  • Morpholine-N-dithiocarbamate
  • Morpholine-N-dithiocarboxylate

Comparison: Morpholine-4-carbodithioic acid is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and reaction pathways, making it a valuable compound for targeted applications.

Properties

IUPAC Name

morpholine-4-carbodithioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS2/c8-5(9)6-1-3-7-4-2-6/h1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMQMTQTYONMFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

873-58-5 (hydrochloride salt)
Record name 4-Morpholinedithiocarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003581304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60189345
Record name 4-Morpholinedithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3581-30-4
Record name 4-Morpholinedithiocarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003581304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Morpholinedithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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